3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol
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Overview
Description
3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol is an organic compound with a molecular formula of C10H14FNO This compound features an amino group, a fluorophenyl group, and a hydroxyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then subjected to a reduction reaction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 3-fluoro-β-aminoethylbenzene. Finally, the compound undergoes a hydroxylation reaction to introduce the hydroxyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-β-ketoethylbenzene.
Reduction: Formation of 3-fluoro-β-aminoethylbenzene.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol
- 3-Amino-1-(3-chlorophenyl)-2-methylpropan-1-ol
- 3-Amino-1-(3-bromophenyl)-2-methylpropan-1-ol
Uniqueness
3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol is unique due to the presence of the fluorine atom in the para position of the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct from its chloro- and bromo-substituted analogs .
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
3-amino-1-(3-fluorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7(6-12)10(13)8-3-2-4-9(11)5-8/h2-5,7,10,13H,6,12H2,1H3 |
InChI Key |
IKTYIEUMBMKPAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC(=CC=C1)F)O |
Origin of Product |
United States |
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